molecular formula C21H25ClFN3O3S B2716553 1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea CAS No. 898407-17-5

1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea

Cat. No. B2716553
CAS RN: 898407-17-5
M. Wt: 453.96
InChI Key: IZLWJCMNDRINNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a useful research compound. Its molecular formula is C21H25ClFN3O3S and its molecular weight is 453.96. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Optimization

Research by Xiao-hui (2006) explored the synthesis of a similar compound, 4-(4-chlorophenyl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidine-2(H)-one, under ultrasonic irradiation, achieving a high yield of 98.4%. This study highlights the potential for efficient synthesis methods for similar chemical compounds (Jing Xiao-hui, 2006).

Application in Pharmacology

Croston et al. (2002) discovered 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one (AC-7954) as a nonpeptidic agonist of the urotensin-II receptor. This study is an example of how structurally similar compounds can lead to the discovery of nonpeptidic, selective drug leads, demonstrating the pharmaceutical potential of related chemical structures (Croston et al., 2002).

Neuropharmacological Research

Wang et al. (2011) investigated the effects of 1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1) on cannabinoid CB1 receptor modulation in the cerebellum. This study suggests the relevance of structurally related compounds in neuropharmacology, particularly in modulating receptor activity (Wang et al., 2011).

properties

IUPAC Name

1-(4-chlorophenyl)-3-[2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-2-yl]ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClFN3O3S/c1-15-14-17(23)7-10-20(15)30(28,29)26-13-3-2-4-19(26)11-12-24-21(27)25-18-8-5-16(22)6-9-18/h5-10,14,19H,2-4,11-13H2,1H3,(H2,24,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLWJCMNDRINNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCCC2CCNC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-(2-(1-((4-fluoro-2-methylphenyl)sulfonyl)piperidin-2-yl)ethyl)urea

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